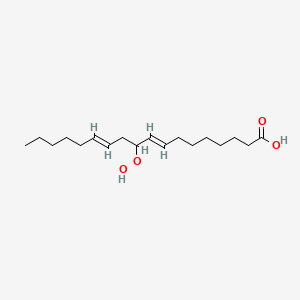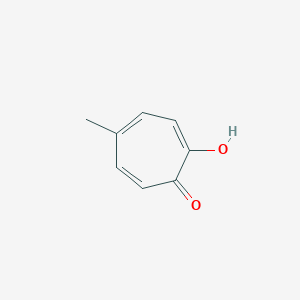
Ethylenediamine dinitrate
概要
説明
Ethylenediamine dinitrate: is an organic compound with the chemical formula C₂H₈N₂·2HNO₃. It is a derivative of ethylenediamine, where the amine groups are protonated by nitric acid, forming a dinitrate salt. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Ethylenediamine dinitrate can be synthesized by reacting ethylenediamine with nitric acid. The reaction typically involves the gradual addition of concentrated nitric acid to a solution of ethylenediamine under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and should be carried out with proper cooling and stirring to ensure safety and complete reaction.
Industrial Production Methods: In industrial settings, the production of 1,2-ethanediamine, dinitrate involves the use of large-scale reactors with precise temperature and concentration controls. The process may include steps such as:
- Mixing ethylenediamine with a stoichiometric amount of nitric acid.
- Maintaining the reaction mixture at a controlled temperature.
- Isolating the product by crystallization or solvent extraction methods.
化学反応の分析
Types of Reactions: Ethylenediamine dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to regenerate ethylenediamine.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroethylenediamine derivatives.
Reduction: Ethylenediamine.
Substitution: Various substituted ethylenediamine derivatives.
科学的研究の応用
Ethylenediamine dinitrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy formulations.
作用機序
The mechanism of action of 1,2-ethanediamine, dinitrate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and stability.
Pathways Involved: It may influence biochemical pathways related to nitric oxide release and amine metabolism. The nitrate groups can be metabolized to release nitric oxide, which has various physiological effects.
類似化合物との比較
Ethylenediamine: The parent compound of 1,2-ethanediamine, dinitrate, used widely in chemical synthesis.
Diethylenetriamine: A related compound with an additional amine group, used in similar applications.
Triethylenetetramine: Another related compound with more amine groups, offering different reactivity and applications.
Uniqueness: Ethylenediamine dinitrate is unique due to its dinitrate structure, which imparts distinct chemical properties such as enhanced reactivity and potential for nitric oxide release. This makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
20829-66-7 |
|---|---|
分子式 |
C2H9N3O3 |
分子量 |
123.11 g/mol |
IUPAC名 |
ethane-1,2-diamine;nitric acid |
InChI |
InChI=1S/C2H8N2.HNO3/c3-1-2-4;2-1(3)4/h1-4H2;(H,2,3,4) |
InChIキー |
HODPISPVTPCXIU-UHFFFAOYSA-N |
SMILES |
C(CN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
正規SMILES |
C(CN)N.[N+](=O)(O)[O-] |
| 20829-66-7 | |
関連するCAS |
107-15-3 (Parent) |
同義語 |
1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(7R,9S,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3S,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1253065.png)





![6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol](/img/structure/B1253075.png)
![N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide](/img/structure/B1253076.png)






